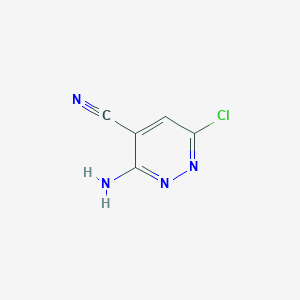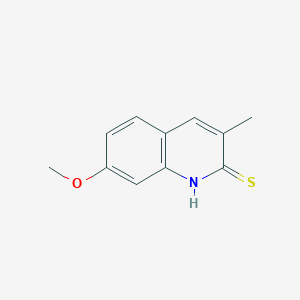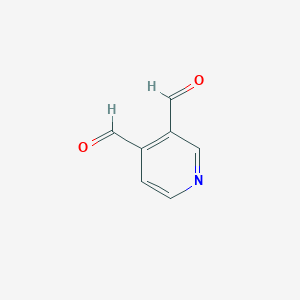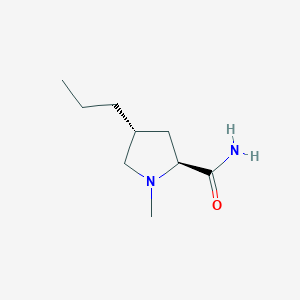
1-(tert-Butyl)-3-(1,1-difluoroethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butyl)-3-(1,1-difluoroethyl)benzene is an organic compound characterized by a benzene ring substituted with a tert-butyl group and a 1,1-difluoroethyl group
Métodos De Preparación
The synthesis of 1-(tert-Butyl)-3-(1,1-difluoroethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives that are substituted with tert-butyl and difluoroethyl groups.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(tert-Butyl)-3-(1,1-difluoroethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where the tert-butyl or difluoroethyl groups are replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.
Aplicaciones Científicas De Investigación
1-(tert-Butyl)-3-(1,1-difluoroethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be used in the study of biological systems and interactions due to its unique structural features.
Medicine: Research into potential pharmaceutical applications, including drug design and development, may involve this compound.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(tert-Butyl)-3-(1,1-difluoroethyl)benzene involves its interaction with molecular targets and pathways within a given system. The specific pathways and targets depend on the context of its application, such as in biological systems or chemical reactions. The compound’s effects are mediated by its structural features, which influence its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
1-(tert-Butyl)-3-(1,1-difluoroethyl)benzene can be compared with other similar compounds, such as:
1-(tert-Butyl)-4-(1,1-difluoroethyl)benzene: This compound has a similar structure but with the difluoroethyl group in a different position on the benzene ring.
tert-Butyl (1-(1,1-difluoroethyl)cyclopropyl)carbamate: This compound features a cyclopropyl group instead of a benzene ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
Fórmula molecular |
C12H16F2 |
|---|---|
Peso molecular |
198.25 g/mol |
Nombre IUPAC |
1-tert-butyl-3-(1,1-difluoroethyl)benzene |
InChI |
InChI=1S/C12H16F2/c1-11(2,3)9-6-5-7-10(8-9)12(4,13)14/h5-8H,1-4H3 |
Clave InChI |
YULHDZVUPYBYEJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC=C1)C(C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(2,2,2-Trifluoroethyl)cyclobutyl]methanamine](/img/structure/B11767756.png)
![N-(7-((4-Chlorophenyl)(hydroxy)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B11767773.png)


![3-Fluoro-4-(6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile](/img/structure/B11767794.png)

![3-Fluoro-3',4'-dimethoxy-[1,1'-biphenyl]-2-amine](/img/structure/B11767805.png)


![3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine](/img/structure/B11767825.png)
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B11767834.png)
![5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11767841.png)

